molecular formula C21H21Cl2NO3 B1359632 3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898762-28-2

3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No.: B1359632
CAS No.: 898762-28-2
M. Wt: 406.3 g/mol
InChI Key: DRNBGLGDWKMOOX-UHFFFAOYSA-N
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Description

3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]benzophenone is a complex organic compound with the molecular formula C21H21Cl2NO3 It is characterized by the presence of two chlorine atoms, a benzophenone core, and a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Benzophenone Core: : The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Introduction of Chlorine Atoms: : The next step involves the chlorination of the benzophenone core. This can be achieved using chlorine gas (Cl2) or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions.

  • Formation of the Spirocyclic Structure: : The final step involves the formation of the spirocyclic structure. This is typically achieved through a cyclization reaction involving a diol and an amine. The reaction conditions may include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or a strong acid catalyst.

Industrial Production Methods

Industrial production of 3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The common reagents and conditions used in the reactions of 3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone include:

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: NaOH, KOtBu

    Catalysts: AlCl3, POCl3

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : In biological research, the compound is used to study the effects of spirocyclic structures on biological activity. It may also serve as a probe for investigating enzyme-substrate interactions.

  • Medicine: : The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.

  • Industry: : In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The spirocyclic structure may play a key role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone can be compared with other similar compounds, such as:

  • 3,4-Dichlorobenzophenone: : This compound lacks the spirocyclic structure and has different chemical and biological properties.

  • 3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]acetophenone: : This compound has a similar spirocyclic structure but differs in the substitution pattern on the benzene ring.

  • 3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenylmethanol: : This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.

The uniqueness of 3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone lies in its combination of chlorine atoms, benzophenone core, and spirocyclic structure, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-18-5-4-17(13-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNBGLGDWKMOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643334
Record name (3,4-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-28-2
Record name (3,4-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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